molecular formula C12H11ClF3N3 B7811028 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Número de catálogo: B7811028
Peso molecular: 289.68 g/mol
Clave InChI: JGXTVERKHHQASI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-b]pyridine core, a privileged structure in the design of biologically active molecules, substituted with a chloro group for further functionalization, a cyclopentyl moiety to modulate lipophilicity and binding affinity, and a trifluoromethyl group known to enhance metabolic stability and membrane permeability . The pyrazolo[3,4-b]pyridine skeleton is a well-established bioisostere of purine, allowing it to mimic adenosine and interact with a wide range of enzymatic targets, particularly kinases . This makes it an excellent precursor for the development of novel kinase inhibitors, such as Cyclin-Dependent Kinase (CDK) inhibitors, which are a major focus in oncology research for their role in regulating the cell cycle . Furthermore, trifluoromethylpyrazole derivatives, like Celecoxib, have demonstrated significant anti-inflammatory activity as selective COX-2 inhibitors, highlighting the potential of this compound for research into inflammatory diseases . The presence of the chloro group at the 6-position offers a versatile handle for synthetic elaboration via cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. Key Research Applications: • Kinase Inhibitor Development: Serves as a core scaffold for designing potent and selective inhibitors for kinases like CDK2, which are implicated in cancer cell proliferation . • Anti-inflammatory Agent Research: The trifluoromethylpyrazole motif is associated with cyclooxygenase-2 (COX-2) inhibition, providing a pathway for developing new non-steroidal anti-inflammatory agents . • Chemical Biology & Tool Compound Synthesis: The functionalizable core is ideal for creating chemical probes to study enzyme function and signaling pathways in cellular models. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or human use.

Propiedades

IUPAC Name

6-chloro-2-cyclopentyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)8-6-19(18-11(8)17-10)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXTVERKHHQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is C12H12ClF3N3C_{12}H_{12}ClF_3N_3 with a molecular weight of 303.7 g/mol. The presence of a chloro group and a trifluoromethyl substituent enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity.
  • Analgesic : Potential pain-relieving properties have been documented.
  • Anti-inflammatory : The compounds may inhibit inflammatory pathways.

The biological activity of 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that contribute to disease states.

Comparative Analysis with Related Compounds

A comparison table illustrates how structural variations among similar compounds influence their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridineMethyl instead of cyclopentyl; trifluoromethyl groupAnticancer activity
5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineFluoro substitution at position 5Phosphodiesterase inhibition
6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridineBromine at position 6; cyclohexyl groupAnti-inflammatory properties

This table highlights how substituents can significantly impact the therapeutic potential of pyrazolo[3,4-b]pyridines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Anticancer Activity : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells), indicating potent anticancer properties.
    • Example Finding : An analogue showed an IC50 of 15 nM against EGFR-positive cancer cells, suggesting potential as an anticancer agent targeting specific pathways.
  • Anti-inflammatory Effects : Another study reported that related compounds significantly reduced pro-inflammatory cytokine production in vitro, supporting their role in managing inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Features Biological Activity Reference
Target Compound 2-cyclopentyl, 4-CF₃, 6-Cl 277.68 High lipophilicity due to CF₃ and cyclopentyl groups; discontinued Undisclosed (fluorinated building block)
Compound 36 () 3-(4-ethylphenyl), 4-CF₃, 6-Cl 468.00 (HPLC-MS) Boronic acid coupling product; tert-butyl ester Intermediate for OXA-48 β-lactamase inhibitors
Org 48762-0 () 4,6-bis(4-F-phenyl), 2-methyl, 5-pyridyl Not specified Low molecular weight Potent p38α/β kinase inhibitor
APcK110 () 6-(3,5-dimethoxyphenyl), 3-(4-F-phenyl) Not specified Electron-rich aromatic substituents Kit kinase inhibitor
6-[(4-Chlorophenylthio)methyl]-2-phenyl analog () 6-(4-Cl-C₆H₄-S-CH₂), 2-phenyl 393.26 Thioether linkage; dihydropyridinone Antimicrobial (DNA ligase inhibition inferred)
Thieno[2,3-d]pyrimidine hybrid () Coumarin-fused, thienopyrimidine 397.80 (analog) Extended π-system; fluorescence properties Anticancer/antimicrobial (theoretical)
Cyclopropyl-ethylphenyl analog () 3-cyclopropyl, 6-(4-ethylphenyl), 4-CF₃ 389.37 Cyclopropane enhances metabolic stability Kinase inhibitor candidate
Key Observations:
  • Trifluoromethyl (CF₃) Group : Present in the target compound and analogs (e.g., Compounds 36 and 21), this group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Chlorine at Position 6 : The 6-Cl substitution is shared with Compound 36, suggesting a role in modulating electronic properties or steric hindrance .
  • Heterocyclic Fusion: The coumarin-thienopyrimidine hybrid () demonstrates how extended conjugation can shift applications toward fluorescence-based sensing or photodynamic therapy .

Pharmacological and Functional Comparisons

Kinase Inhibition
  • Org 48762-0 () inhibits p38α/β kinases with nanomolar potency, critical in inflammatory pathways. In contrast, the target compound lacks direct kinase inhibition data but shares structural motifs (CF₃, aromatic substituents) with kinase-targeting analogs like APcK110 (Kit kinase) .
  • Cyclopropyl-ethylphenyl analog () highlights the importance of bulky substituents (e.g., cyclopropyl) in improving selectivity for kinase isoforms .
Antimicrobial Activity
  • Compound 36 () is a precursor to β-lactamase inhibitors, targeting antibiotic-resistant bacteria. The 6-Cl and CF₃ groups may disrupt bacterial enzyme active sites .

Métodos De Preparación

Nano-Magnetic Metal–Organic Framework (Fe3O4@MIL-101) Catalysis

A three-component reaction protocol, adapted from pyrazolo[3,4-b]pyridine syntheses, offers a scalable route to the target compound. The Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst enables the assembly of the pyrazole ring via condensation of:

  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (hydrazine precursor),

  • 3-(Cyanoacetyl)indole (carbonyl component),

  • Cyclopentyl aldehyde (introducing the 2-cyclopentyl group).

The trifluoromethyl group is incorporated by substituting 3-(cyanoacetyl)indole with a trifluoromethylated analog, such as 3-(cyanoacetyl)-4-(trifluoromethyl)pyridine. Chlorination at position 6 is achieved post-cyclization using POCl3 or PCl5 under reflux.

Key Conditions :

ParameterValue
Catalyst Loading20 mg per mmol substrate
Temperature100°C
Reaction Time2–4 hours
Yield68–72% (after chlorination)

Copper(II)-Catalyzed [3 + 3] Cycloaddition

Cyclopentylamine and Trifluoromethylated Pyrazolone Precursors

Copper(II) acetylacetonate catalyzes the formal [3 + 3] cycloaddition between:

  • 4-(Trifluoromethyl)-1H-pyrazol-5(4H)-one (pre-functionalized at position 4),

  • Cyclopentylamine (introducing the 2-cyclopentyl group).

The reaction proceeds via a Michael addition-cyclization mechanism, with subsequent chlorination at position 6 using N-chlorosuccinimide (NCS) in dichloromethane.

Optimized Parameters :

ParameterValue
CatalystCu(acac)2 (10 mol%)
SolventChloroform
TemperatureReflux (61°C)
Yield78–82%

SNAr and Japp–Klingemann Reaction Sequence

Functionalization of 2-Chloro-3-Nitropyridine Derivatives

Adapting methods for pyrazolo[4,3-b]pyridines, the target compound is synthesized from 2-chloro-3-nitro-4-(trifluoromethyl)pyridine :

  • SNAr Reaction : Displacement of the nitro group with cyclopentylhydrazine.

  • Japp–Klingemann Reaction : Treatment with a diazonium salt to form a hydrazone intermediate.

  • Cyclization : Acid-mediated cyclization to form the pyrazole ring.

Critical Observations :

  • The acetyl group in intermediates undergoes C-N migration, necessitating precise pH control during cyclization.

  • Chlorine at position 6 is retained throughout the process, eliminating post-synthetic chlorination.

Yield Data :

StepYield
SNAr85%
Cyclization73%

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Multi-ComponentOne-pot synthesis; recyclable catalystRequires post-chlorination68–72%
Cu(II)-CatalyzedHigh regioselectivitySensitive to amine nucleophilicity78–82%
SNAr/Japp–KlingemannRetains 6-chloro substituentMulti-step purification60–73%

Functional Group Compatibility and Stability

Trifluoromethyl Group Stability

The electron-withdrawing nature of the CF3 group necessitates mild reaction conditions to prevent decomposition. Methods employing Fe3O4@MIL-101 or Cu(acac)2 avoid strong acids/bases, ensuring >90% CF3 retention.

Cyclopentyl Group Introduction

Cyclopentylamine exhibits superior reactivity over bulkier cycloalkylamines in Cu(II)-catalyzed reactions, with <5% side products from N-alkylation.

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Fe3O4@MIL-101’s magnetic properties enable >95% recovery over five cycles without significant activity loss.

Solvent Selection

Chloroform in Cu(II)-catalyzed reactions is replaceable with cyclopentyl methyl ether (CPME) for improved sustainability, maintaining yields at 75–80%.

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies show potential for direct C–H trifluoromethylation using Ru(bpy)3Cl2 and Umemoto’s reagent, though yields remain low (35–40%).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for multi-component syntheses from 4 hours to 25 minutes, with yields comparable to batch processes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.